2-Chloro-4'-ethoxybenzophenone
Overview
Description
2-Chloro-4’-ethoxybenzophenone is an organic compound with the molecular formula C15H13ClO2 It is a derivative of benzophenone, where the benzene ring is substituted with a chlorine atom at the 2-position and an ethoxy group at the 4’-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4’-ethoxybenzophenone typically involves a Friedel-Crafts acylation reaction. One common method includes the reaction of 2-chlorobenzoyl chloride with phenetole (4-ethoxytoluene) in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: For industrial-scale production, the process involves the following steps:
Refluxing 2-chlorobenzoic acid with thionyl chloride: in the presence of dimethylformamide (DMF) to form 2-chlorobenzoyl chloride.
Reacting the resulting 2-chlorobenzoyl chloride with phenetole: in the presence of aluminum trichloride supported on silica gel under vacuum conditions.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4’-ethoxybenzophenone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium methoxide or ammonia in methanol.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic substitution: Formation of substituted benzophenones.
Reduction: Formation of 2-chloro-4’-ethoxybenzyl alcohol.
Oxidation: Formation of 2-chloro-4’-ethoxybenzoic acid.
Scientific Research Applications
2-Chloro-4’-ethoxybenzophenone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of photoinitiators for polymerization reactions.
Pharmaceutical Research: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Photophysical Studies: Studied for its photophysical properties, including UV absorption and emission spectra.
Mechanism of Action
The mechanism of action of 2-Chloro-4’-ethoxybenzophenone involves its interaction with various molecular targets:
Photophysical Properties: The compound absorbs UV light, leading to electronic excitation and subsequent emission. This property is utilized in photoinitiation processes.
Nucleophilic Substitution: The chlorine atom is susceptible to attack by nucleophiles, leading to the formation of new chemical bonds.
Reduction and Oxidation: The carbonyl and ethoxy groups undergo redox reactions, altering the compound’s chemical structure and properties.
Comparison with Similar Compounds
5-Bromo-2-chloro-4’-ethoxybenzophenone: Similar structure with a bromine atom instead of a chlorine atom.
4-Chloro-4’-methoxybenzophenone: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness: 2-Chloro-4’-ethoxybenzophenone is unique due to its specific substitution pattern, which imparts distinct photophysical and chemical properties
Properties
IUPAC Name |
(2-chlorophenyl)-(4-ethoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHLFZYUTATZMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393623 | |
Record name | 2-CHLORO-4'-ETHOXYBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
525561-43-7 | |
Record name | 2-CHLORO-4'-ETHOXYBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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